N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine, phenyl, and pyrazole moieties
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Future Directions
The future directions for “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” and similar compounds likely involve further exploration of their medicinal properties and potential applications. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also an important area of future research .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are often used as the pharmacodynamic backbones of versatile drugs . They have been used in the treatment of various conditions such as ulcers, inflammation, viral infections, bacterial infections, cancer, HIV, and tuberculosis .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various chemical reactions for direct functionalization . For instance, they can undergo sulfonylmethylation via an FeCl3-catalyzed three-component coupling reaction
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical pathways due to their wide range of medicinal applications . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of medicinal applications of imidazo[1,2-a]pyridines , it can be inferred that the compound may have diverse molecular and cellular effects. The exact effects would depend on the specific targets and mode of action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the imidazo[1,2-a]pyridine core, which is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. The pyrazole ring is introduced via a cyclization reaction, and the final carboxamide group is formed through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-4-carboxamide
- N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamide
- N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c1-17-20(15-25-29(17)18-9-3-2-4-10-18)24(30)27-21-12-6-5-11-19(21)22-16-28-14-8-7-13-23(28)26-22/h2-16H,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRMQHYHKYBLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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